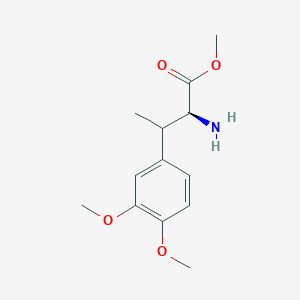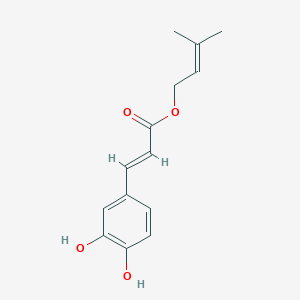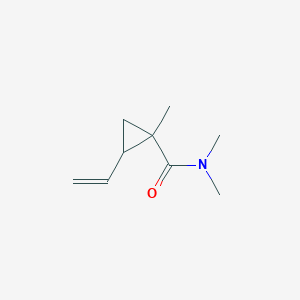
Cyclopropanecarboxamide, 2-ethenyl-N,N,1-trimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxamide, 2-ethenyl-N,N,1-trimethyl-(9CI) is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as TMC-1 and is widely used in the synthesis of various organic compounds. TMC-1 is a versatile compound that has a wide range of applications in the field of chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of TMC-1 is not fully understood. However, it is believed that TMC-1 acts as a nucleophile and reacts with various electrophilic compounds to form new compounds. TMC-1 is also known to form stable complexes with various metal ions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of TMC-1 are not well documented. However, studies have shown that TMC-1 has low toxicity and does not cause any significant adverse effects in laboratory animals.
Avantages Et Limitations Des Expériences En Laboratoire
TMC-1 has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. TMC-1 is also relatively inexpensive and readily available. However, the limitations of TMC-1 include its low solubility in water and limited reactivity with certain compounds.
Orientations Futures
There are several future directions for the use of TMC-1 in scientific research. One potential application is in the development of new drugs and agrochemicals. TMC-1 can also be used as a catalyst in various chemical reactions. Further research is needed to fully understand the mechanism of action of TMC-1 and to explore its potential applications in scientific research.
Conclusion:
In conclusion, TMC-1 is a versatile compound that has a wide range of applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TMC-1 has the potential to be used in the development of new drugs and agrochemicals, as well as a catalyst in various chemical reactions. Further research is needed to fully explore the potential of TMC-1 in scientific research.
Méthodes De Synthèse
The synthesis of TMC-1 is a complex process that involves several steps. The most commonly used method for the synthesis of TMC-1 is the reaction between cyclopropanecarboxylic acid and N,N,1-trimethyl-2-propen-1-amine. The reaction takes place in the presence of a catalyst and results in the formation of TMC-1.
Applications De Recherche Scientifique
TMC-1 has been extensively studied for its various applications in scientific research. It is widely used in the synthesis of various organic compounds such as drugs, agrochemicals, and polymers. TMC-1 is also used in the preparation of chiral compounds and as a catalyst in various chemical reactions.
Propriétés
Numéro CAS |
110890-16-9 |
|---|---|
Nom du produit |
Cyclopropanecarboxamide, 2-ethenyl-N,N,1-trimethyl-(9CI) |
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
2-ethenyl-N,N,1-trimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-5-7-6-9(7,2)8(11)10(3)4/h5,7H,1,6H2,2-4H3 |
Clé InChI |
CUOASPKKRPFYIN-UHFFFAOYSA-N |
SMILES |
CC1(CC1C=C)C(=O)N(C)C |
SMILES canonique |
CC1(CC1C=C)C(=O)N(C)C |
Synonymes |
Cyclopropanecarboxamide, 2-ethenyl-N,N,1-trimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



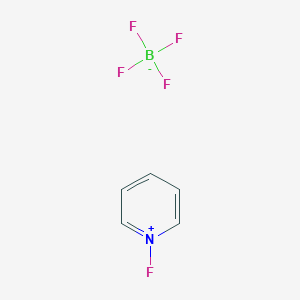
![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)
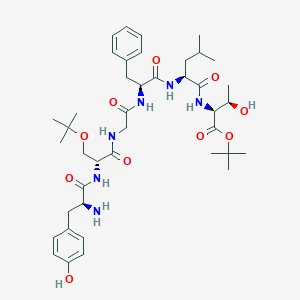
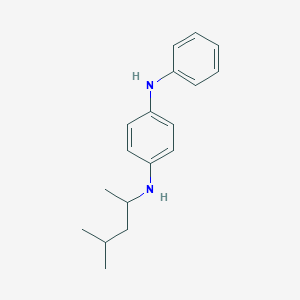
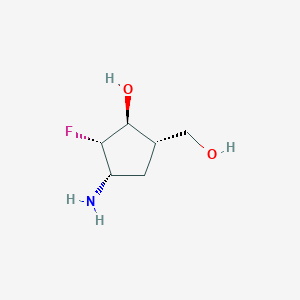
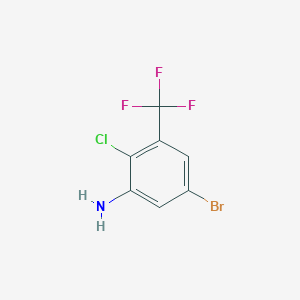
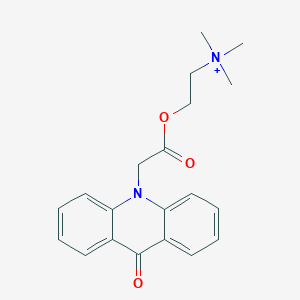
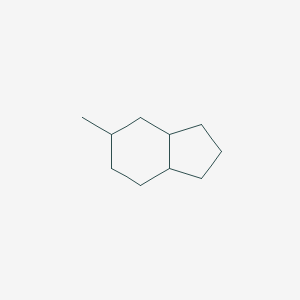
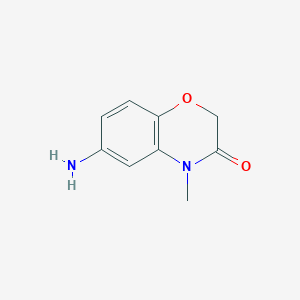
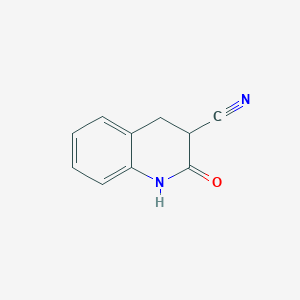
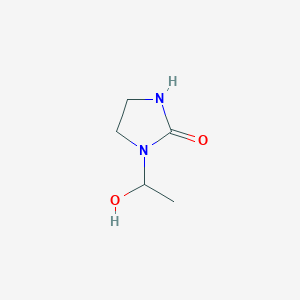
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)
